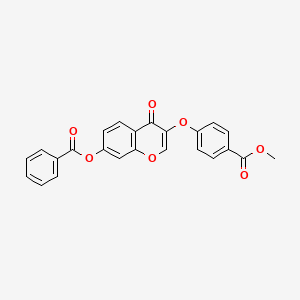

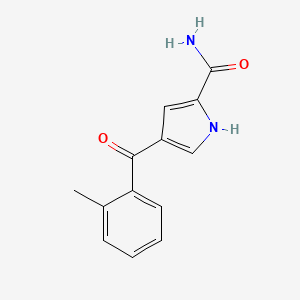

5-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. The papers provided discuss similar compounds with bromine and furan moieties, which are known for their roles in pharmaceutical chemistry due to their potential antibacterial and antiviral properties .

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves the reaction of furan-2-carbonyl chloride with various amines in the presence of triethylamine to yield high-purity products . The bromophenyl moiety is introduced through a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed process that allows for the formation of carbon-carbon bonds . This method is efficient and provides moderate to good yields of the desired products. A similar approach could be hypothesized for the synthesis of the compound , with the appropriate precursors and conditions tailored to introduce the tetrahydro-2H-pyran and oxadiazole groups.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit a planar furan ring, which is a common feature in these types of molecules. The presence of the bromine atom suggests potential for further chemical modifications through various organic reactions, such as nucleophilic substitution or further cross-coupling reactions . The oxadiazole and tetrahydro-2H-pyran rings would add to the complexity of the molecule, potentially affecting its electronic distribution and conformational dynamics.

Chemical Reactions Analysis

Compounds with bromine atoms, such as the ones described in the papers, are typically reactive towards nucleophiles due to the bromine's leaving group ability . The furan ring can participate in various chemical reactions, including electrophilic aromatic substitution and oxidation. The oxadiazole ring is known for its participation in hydrogen bonding and metal coordination, which could be relevant in the context of biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the bromine atom would increase the molecular weight and could affect the compound's volatility and solubility . The heterocyclic rings, such as furan and oxadiazole, contribute to the molecule's polarity and potential for forming hydrogen bonds, which are important factors in determining solubility in various solvents and biological media . The tetrahydro-2H-pyran ring could impart additional steric bulk, influencing the overall shape and reactivity of the molecule.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Antiviral Activity

Research involving heterocyclic compounds like oxadiazoles and furan derivatives has shown promising applications in antiviral activity. For example, compounds synthesized from bromophenyl and furanone derivatives have been tested for their anti-avian influenza virus (H5N1) activity, revealing promising antiviral properties against the H5N1 virus. This highlights the potential of bromo-substituted and oxadiazole-containing compounds in the development of antiviral drugs (Flefel et al., 2012).

Antiprotozoal Agents

Compounds with structural features similar to the one , such as tetrahydro-imidazo[1,2-a]pyridines, have been investigated for their antiprotozoal activities. These studies demonstrate the compounds' effectiveness against diseases caused by protozoa, indicating their potential in treating infectious diseases (Ismail et al., 2004).

Propriétés

IUPAC Name |

5-bromo-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O4/c14-10-2-1-9(20-10)13(18)15-7-11-16-12(17-21-11)8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCHZSAUHUKTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018622.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)